Methylmalondialdehyde
Overview
Description
Methylmalondialdehyde (MMDA) is a compound structurally similar to malondialdehyde (MDA), a product of lipid peroxidation and eicosanoid biosynthesis. MMDA is considered a suitable internal standard for MDA quantification due to its structural similarity, absence from biological matrices, and ease of detection by common methods such as HPLC, GC, and capillary electrophoresis .
Synthesis Analysis
The synthesis of MMDA has been described in detail, with the sodium salt of methyl malondialdehyde (Me-MDA) being synthesized and confirmed for purity and identity using nuclear magnetic resonance and UV spectroscopy. The synthesis process is considered to be more straightforward compared to the synthesis of dideuterated MDA (d2-MDA), which is more complex and limited to detection by GC-MS .
Molecular Structure Analysis
Methylmalondialdehyde has been studied in the context of its structural and electronic properties, including rotational isomerism and geometries. Ab initio molecular orbital theory and semiempirical methods have been used to determine that the cis.trans conformation of methylenemalonaldehyde (MMA), a related compound, is the most stable. The conformational equilibrium of MMA can be influenced by solvent, which may also be relevant for MMDA .
Chemical Reactions Analysis
MMDA has been evaluated as an internal standard for MDA determinations, with its reactivity and stability being important factors. The compound's suitability for this role has been demonstrated in rat brain homogenate samples, where it was used alongside MDA for capillary zone electrophoresis with UV detection . Additionally, the reactivity of formaldehyde with proteins, which can add as methylol groups to various functional groups, may provide insights into the reactivity of MMDA, given its aldehyde group .
Physical and Chemical Properties Analysis
The physical and chemical properties of MMDA are inferred from its use as an internal standard and its detection methods. The compound's detectability by HPLC, GC, and capillary electrophoresis suggests it has suitable volatility and stability for these analytical techniques. The limits of detection for MMDA and MDA using capillary zone electrophoresis have been reported, indicating the sensitivity of the methods for these compounds .
Scientific Research Applications
Lipid Peroxidation Assessment : Methylmalondialdehyde is used as a measure of lipid peroxidation, particularly in the assessment of oxidative stress. It is commonly analyzed through techniques like the thiobarbituric acid (TBARS) assay, with improved specificity offered by methods involving chromogenic agents like 1-methyl-2-phenylindole (Siddique, Ara, & Afzal, 2012).
Organic Synthesis : Methylmalondialdehyde serves as a reactive equivalent in organic synthesis, particularly in asymmetric conjugate addition reactions. This has implications for creating chiral building blocks in synthetic chemistry (Kano et al., 2011).
Analytical Chemistry : Its utility as an internal standard in analytical techniques, like capillary electrophoresis, is significant for quantifying free and total malondialdehyde in biological samples (Paroni, Fermo, & Cighetti, 2002).
Nuclear Magnetic Resonance (NMR) Studies : Methylmalondialdehyde has been studied using proton magnetic resonance to understand the configurations of vinylcarbonyl compounds, contributing to the field of structural chemistry (Shapet'ko et al., 1966).
Biomarker Research : It plays a role in biomarker research, especially in the context of DNA methylation and its relevance in disease states and exposures to noxious substances (Houseman et al., 2012).
Protein Modification Studies : The study of formaldehyde-induced modifications in proteins uses methylmalondialdehyde as a reference, which is crucial for understanding the interactions of formaldehyde with biological molecules (Metz et al., 2006).
Synthesis of Amines : In the field of organic chemistry, it is instrumental in the synthesis of N-methyl- and N-alkylamines through reductive amination processes, impacting the production of various chemicals (Senthamarai et al., 2018).
Mutagenicity Studies : Research into the mutagenicity of malondialdehyde in bacterial systems has explored derivatives like alpha-methylmalondialdehyde, contributing to our understanding of chemical mutagens (Basu, Marnett, & Romano, 1984).
Cross-linking in Structured Proteins : Methylmalondialdehyde aids in elucidating the chemistry of formaldehyde cross-linking in structured proteins, thereby advancing knowledge in protein chemistry and structural biology (Tayri-Wilk et al., 2019).
Stress Gene Expression : It is involved in the upregulation of stress-related genes in plant biology, particularly in Arabidopsis, in response to oxidative conditions (Weber, Chételat, Reymond, & Farmer, 2004).
Safety And Hazards
According to the safety data sheet, MDA is classified as a flammable liquid (Category 3), H226. It has acute toxicity, both oral (Category 3), H301, and inhalation (Category 3), H331. It also has acute toxicity, dermal (Category 4), H312. It causes skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319. It is suspected of causing cancer (Category 2), H351 .
Future Directions
The future directions of MDA research could involve further exploration of its role as a biomarker of oxidative stress, its high reactivity and toxicity, and its potential protective mechanism . Additionally, the development of advanced techniques for the liquid chromatography (LC) and gas chromatography (GC)-based analysis of MDA in different matrices could be a promising area of future research .
properties
IUPAC Name |
2-methylpropanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSFSCCSQAYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166786 | |
Record name | Methylmalondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylmalondialdehyde | |
CAS RN |
16002-19-0 | |
Record name | Methylmalondialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16002-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylmalondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLMALONDIALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9Y140NWK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.